molecular formula C7H10O B6246097 rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis CAS No. 1932528-85-2

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis

Cat. No.: B6246097
CAS No.: 1932528-85-2
M. Wt: 110.2
InChI Key:
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Description

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis: is a bicyclic ketone compound with a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by a series of reduction and oxidation steps to achieve the desired bicyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one

Uniqueness

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis is unique due to its specific bicyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1932528-85-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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